molecular formula C20H23N3O5S B10879958 N-(4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B10879958
M. Wt: 417.5 g/mol
InChI Key: QLBFTPNQUMNPLG-UHFFFAOYSA-N
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Description

N-(4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a phenoxyacetyl group attached to a piperazine ring, which is further connected to a sulfonylphenylacetamide moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:

    Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is reacted with thionyl chloride to form phenoxyacetyl chloride.

    Piperazine Derivatization: The phenoxyacetyl chloride is then reacted with piperazine to form 4-(phenoxyacetyl)piperazine.

    Sulfonylation: The 4-(phenoxyacetyl)piperazine is sulfonylated using sulfonyl chloride to form 4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl chloride.

    Acetylation: Finally, the sulfonylated compound is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the piperazine ring can enhance binding affinity through electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[4-(methylpiperazin-1-yl)sulfonyl]phenyl}acetamide): Similar structure but with a methyl group instead of a phenoxyacetyl group.

    N-(4-{[4-(cycloheptylpiperazin-1-yl)sulfonyl]phenyl}acetamide): Contains a cycloheptyl group instead of a phenoxyacetyl group.

Uniqueness

N-(4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to its phenoxyacetyl group, which provides distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological systems.

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[4-[4-(2-phenoxyacetyl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C20H23N3O5S/c1-16(24)21-17-7-9-19(10-8-17)29(26,27)23-13-11-22(12-14-23)20(25)15-28-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,21,24)

InChI Key

QLBFTPNQUMNPLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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